molecular formula C15H19N3O4 B5798036 (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5798036
M. Wt: 305.33 g/mol
InChI Key: CDJSHSKCJZHJRR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides It features a morpholinoethyl group and a nitrophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-nitrobenzaldehyde, morpholine, and acrylamide.

    Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrylamide in the presence of a base to form the intermediate 3-(3-nitrophenyl)-2-propenamide.

    Amidation: The intermediate is then reacted with morpholine under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinoethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-MORPHOLINOETHYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with the nitro group in the para position.

    (E)-N-(2-PIPERIDINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a piperidinoethyl group instead of a morpholinoethyl group.

    (E)-N-(2-MORPHOLINOETHYL)-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the morpholinoethyl and nitrophenyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJSHSKCJZHJRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.